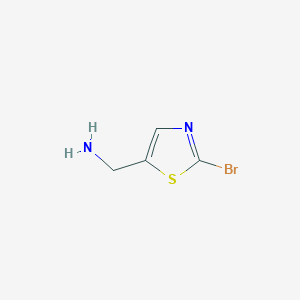

(2-Bromothiazol-5-yl)methanamine

Description

BenchChem offers high-quality (2-Bromothiazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromothiazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLXHPPZGZESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308101 | |

| Record name | 2-Bromo-5-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-92-0 | |

| Record name | 2-Bromo-5-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131748-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of (2-Bromothiazol-5-yl)methanamine in Modern Drug Discovery: A Technical Guide

Abstract

(2-Bromothiazol-5-yl)methanamine (CAS Number: 131748-92-0) has emerged as a cornerstone building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of potent epigenetic modulators. This technical guide provides an in-depth exploration of this versatile intermediate, offering a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and a critical analysis of its application in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into the utilization of this key molecule.

Introduction: The Thiazole Moiety in Medicinal Chemistry

The thiazole ring system is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive component for designing molecules with diverse biological activities. The 2-aminothiazole framework, in particular, is a common feature in molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. (2-Bromothiazol-5-yl)methanamine represents a strategically functionalized thiazole derivative, offering multiple reaction sites for the construction of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (2-Bromothiazol-5-yl)methanamine is fundamental to its effective use in synthesis and process development.

| Property | Value |

| CAS Number | 131748-92-0 |

| Molecular Formula | C₄H₅BrN₂S |

| Molecular Weight | 193.06 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light.[2][3] |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and DMSO. |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501.[2] |

Characterization Data: While a publicly available, peer-reviewed full dataset is not readily accessible, typical analytical characterization would involve:

-

¹H NMR: Expected signals would include a singlet for the thiazole ring proton, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.

-

¹³C NMR: Resonances corresponding to the three carbons of the thiazole ring and the methylene carbon would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine and C=N and C-S stretching for the thiazole ring.

Synthesis of (2-Bromothiazol-5-yl)methanamine: A Strategic Approach

The synthesis of (2-Bromothiazol-5-yl)methanamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route proceeds through the key intermediate, 2-bromothiazole-5-carbaldehyde.

Synthesis of the Precursor: 2-Bromothiazole-5-carbaldehyde

The synthesis of 2-bromothiazole-5-carbaldehyde (CAS 464192-28-7) is a critical first stage.[4] This can be achieved from readily available starting materials. The overall transformation involves the formation of the thiazole ring and subsequent functionalization.

Reductive Amination: The Final Transformation

The conversion of 2-bromothiazole-5-carbaldehyde to (2-Bromothiazol-5-yl)methanamine is most effectively achieved through reductive amination.[5][6] This powerful and widely used reaction in organic synthesis involves the reaction of a carbonyl compound with an amine source to form an imine intermediate, which is then reduced in situ to the desired amine.[7]

Self-Validating Experimental Protocol: Synthesis of (2-Bromothiazol-5-yl)methanamine

Objective: To provide a representative, detailed protocol for the synthesis of (2-Bromothiazol-5-yl)methanamine via reductive amination of 2-bromothiazole-5-carbaldehyde.

Materials:

-

2-Bromothiazole-5-carbaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromothiazole-5-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 0.1-0.2 M concentration).

-

Imine Formation: Cool the solution to 0°C using an ice bath. To the stirred solution, add a 7N solution of ammonia in methanol (5.0-10.0 eq) dropwise. The excess ammonia is crucial to drive the equilibrium towards imine formation. Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC. Causality Insight: The use of a methanolic ammonia solution provides both the amine source and a suitable solvent. The excess of ammonia is necessary to outcompete the starting aldehyde for reaction with the reducing agent in the subsequent step.

-

Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture back to 0°C. Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly. Causality Insight: Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine in the presence of the thiazole ring. Portion-wise addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Causality Insight: The aqueous work-up removes inorganic salts and any remaining water-soluble impurities. The bicarbonate wash neutralizes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-Bromothiazol-5-yl)methanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to yield the pure product.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

The primary and most significant application of (2-Bromothiazol-5-yl)methanamine is as a key building block in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8][9]

The Role in the Synthesis of GSK2879552

(2-Bromothiazol-5-yl)methanamine is a pivotal intermediate in the synthesis of GSK2879552, a potent and irreversible inhibitor of LSD1.[8][10] The primary amine of (2-Bromothiazol-5-yl)methanamine serves as a nucleophile in a subsequent reaction, typically a reductive amination or an amide coupling, to construct the final complex structure of the drug candidate.

Lysine-Specific Demethylase 1 (LSD1) as a Therapeutic Target

LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4).[11] The overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[11] By inhibiting LSD1, the methylation status of H3K4 is restored, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.[12] GSK2879552, synthesized from (2-Bromothiazol-5-yl)methanamine, binds to and irreversibly inhibits LSD1, demonstrating potent anti-tumor activity.[11]

Safety and Handling

As a reactive chemical intermediate, proper safety precautions must be observed when handling (2-Bromothiazol-5-yl)methanamine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

(2-Bromothiazol-5-yl)methanamine is a valuable and versatile building block in medicinal chemistry, with its significance underscored by its role in the synthesis of the clinical-stage LSD1 inhibitor, GSK2879552. Its synthesis, while requiring careful execution, follows established and reliable chemical transformations. The continued exploration of thiazole-containing compounds in drug discovery ensures that (2-Bromothiazol-5-yl)methanamine and its derivatives will remain important tools for the development of novel therapeutics targeting a range of human diseases. This guide provides the fundamental knowledge and practical insights necessary for its effective utilization in a research and development setting.

References

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. [Link]

-

Lead Sciences. (n.d.). (2-Bromothiazol-5-yl)methanamine. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Semantic Scholar. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis. [Link]

-

ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

-

National Cancer Institute. (n.d.). Definition of LSD1 inhibitor GSK2879552. NCI Drug Dictionary. [Link]

-

MySkinRecipes. (n.d.). (2-Bromothiazol-5-yl)methanamine. [Link]

-

Chemsrc. (2025). CAS#:1094070-77-5 | tert-Butyl (2-bromothiazol-5-yl)carbamate. [Link]

Visualizations

Caption: Role in the synthesis and action of GSK2879552.

Sources

- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 2. 131748-92-0|(2-Bromothiazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. (2-Bromothiazol-5-yl)methanamine - Lead Sciences [lead-sciences.com]

- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Facebook [cancer.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (2-Bromothiazol-5-yl)methanamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (2-Bromothiazol-5-yl)methanamine, a key building block in medicinal chemistry and drug discovery. We will delve into its physical and chemical properties, provide detailed protocols for its synthesis and handling, and explore its applications, offering insights grounded in established scientific principles.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, acting as a versatile pharmacophore.[1][2] (2-Bromothiazol-5-yl)methanamine, with its reactive bromine atom and primary amine, is a highly valuable synthon for the elaboration of more complex molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4] The presence of the bromine at the 2-position offers a handle for cross-coupling reactions, while the aminomethyl group at the 5-position allows for amide bond formation and other nucleophilic additions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Bromothiazol-5-yl)methanamine is crucial for its effective use in synthesis and drug design. The compound is most commonly available as its hydrochloride salt for enhanced stability and handling.

Structural Information

Below is the chemical structure of (2-Bromothiazol-5-yl)methanamine:

Caption: Chemical structure of (2-Bromothiazol-5-yl)methanamine.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of (2-Bromothiazol-5-yl)methanamine and its hydrochloride salt.

| Property | (2-Bromothiazol-5-yl)methanamine (Free Base) | (2-Bromothiazol-5-yl)methanamine HCl |

| CAS Number | 131748-92-0[5][6] | 1001413-46-2[7][8] |

| Molecular Formula | C4H5BrN2S[5][6] | C4H6BrClN2S[7][8] |

| Molecular Weight | 193.06 g/mol [6] | 229.53 g/mol [7] |

| Appearance | Not specified (likely an oil or low-melting solid) | Solid |

| Purity | 98%[5] | 95%[8] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place[6][9] | Inert atmosphere, 2-8°C[7][8] |

| Topological Polar Surface Area | 67.2 Ų[5] | Not available |

| XLogP3 | 0.9[5] | Not available |

| Hydrogen Bond Donor Count | 1[5] | Not available |

| Hydrogen Bond Acceptor Count | 3[5] | Not available |

| Rotatable Bond Count | 1[5] | Not available |

Synthesis and Purification

(2-Bromothiazol-5-yl)methanamine is typically synthesized from a protected precursor, most commonly the tert-butoxycarbonyl (Boc)-protected amine. The synthesis can be conceptualized as a two-step process: synthesis of the Boc-protected intermediate and its subsequent deprotection.

Synthesis Pathway Overview

Caption: General synthetic route to (2-Bromothiazol-5-yl)methanamine.

Experimental Protocols

Protocol 1: Deprotection of tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate to Yield the Hydrochloride Salt

The Boc protecting group is acid-labile and can be efficiently removed under acidic conditions.[10]

-

Materials:

-

tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate (1 equivalent)

-

4 M HCl in 1,4-dioxane (5-10 equivalents)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon supply for inert atmosphere

-

-

Procedure:

-

Dissolve tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Bromothiazol-5-yl)methanamine hydrochloride as a solid.

-

Protocol 2: Conversion of the Hydrochloride Salt to the Free Base

The free amine can be liberated from its hydrochloride salt by treatment with a suitable base.

-

Materials:

-

(2-Bromothiazol-5-yl)methanamine hydrochloride (1 equivalent)

-

Saturated aqueous sodium bicarbonate (NaHCO3) or 1 M sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the hydrochloride salt in water.

-

Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO3 or 1 M NaOH with stirring until the pH of the solution is basic (pH 8-9).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous Na2SO4 or MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain (2-Bromothiazol-5-yl)methanamine as the free base.

-

Chemical Properties and Reactivity

The chemical reactivity of (2-Bromothiazol-5-yl)methanamine is dictated by the interplay of the 2-bromothiazole core and the primary aminomethyl substituent.

Reactivity of the 2-Bromothiazole Moiety

The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug discovery.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Spectroscopic Characterization

-

¹H NMR:

-

A singlet for the thiazole proton.

-

A singlet for the methylene protons (CH2).

-

A broad singlet for the amine protons (NH2), which is exchangeable with D2O.

-

-

¹³C NMR:

-

Signals corresponding to the carbon atoms of the thiazole ring, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.

-

A signal for the methylene carbon.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) on a purified sample.[11]

Applications in Research and Drug Development

The unique structural features of (2-Bromothiazol-5-yl)methanamine make it a valuable building block in medicinal chemistry. The 2-aminothiazole core is present in a number of approved drugs, and this synthon provides a straightforward entry into novel analogs.[1] Its utility lies in its ability to be readily incorporated into larger molecules, allowing for the systematic exploration of structure-activity relationships (SAR). The development of novel anticancer, anti-inflammatory, and antimicrobial agents often involves the use of such versatile building blocks.[2][3][4]

Safety and Handling

(2-Bromothiazol-5-yl)methanamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

-

Hazard Statements: The hydrochloride salt is reported to have the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

(2-Bromothiazol-5-yl)methanamine is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dual functionality, with a reactive bromine atom and a primary amine, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a solid foundation for researchers and scientists working with this important chemical intermediate. The protocols and data presented herein are intended to facilitate its effective and safe use in the laboratory.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

(2-Bromothiazol-5-yl)methanamine. Lead Sciences. [Link]

-

(2-Bromothiazol-5-yl)methanamine hydrochloride. Lead Sciences. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

tert-Butyl ((2-bromothiazol-5-yl)methyl)carbamate. Lead Sciences. [Link]

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]

-

Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. ResearchGate. [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. (2-Bromothiazol-5-yl)methanamine 98% 131748-92-0 | Chempure [chempure.in]

- 6. 131748-92-0|(2-Bromothiazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 7. 1001413-46-2|(2-Bromothiazol-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. (2-Bromothiazol-5-yl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 9. (2-Bromothiazol-5-yl)methanamine - Lead Sciences [lead-sciences.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

synthesis of (2-Bromothiazol-5-yl)methanamine starting materials

An In-depth Technical Guide to the Synthesis of (2-Bromothiazol-5-yl)methanamine: Starting Materials and Core Strategies

Introduction: The Significance of a Versatile Building Block

(2-Bromothiazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a reactive bromine atom for cross-coupling reactions and a primary amine for amide bond formation or further derivatization, makes it an invaluable scaffold for constructing complex molecular architectures. This guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the strategic selection of starting materials and the causal logic behind established experimental protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing (2-Bromothiazol-5-yl)methanamine begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. This process reveals several convergent pathways originating from common, commercially available starting materials.

Caption: Retrosynthetic analysis of (2-Bromothiazol-5-yl)methanamine.

This analysis highlights three primary strategic approaches:

-

Reductive Amination: A direct and efficient route starting from 2-bromothiazole-5-carbaldehyde.

-

Nucleophilic Substitution: Installation of the amine via displacement of a halide from a 2-bromo-5-(halomethyl)thiazole intermediate.

-

Thiazole Ring Construction: Building the core heterocycle with the required functionalities already in place or easily accessible, often starting from 2-aminothiazole derivatives.

Pathway 1: The Reductive Amination Strategy

This is arguably the most common and efficient laboratory-scale synthesis due to its high functional group tolerance and operational simplicity. The key intermediate is 2-bromothiazole-5-carbaldehyde.

Step 1A: Synthesis of 2-Bromothiazole-5-carbaldehyde

The introduction of a formyl group onto the 2-bromothiazole ring is typically achieved via a Grignard reaction or metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Reaction Rationale: 2-bromothiazole undergoes a halogen-metal exchange with a strong base like n-butyllithium or forms a Grignard reagent. The resulting nucleophilic carbon at the C2 position then attacks the electrophilic carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.[1]

Experimental Protocol: Grignard-based Formylation of 2-Bromothiazole [1]

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 2-bromothiazole in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction.

-

Formylation: Cool the resulting Grignard solution to 0°C. Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF, maintaining the temperature below 10°C.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the mixture again to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromothiazole-5-carbaldehyde as a solid.[2][3]

Step 1B: Reductive Amination

With the aldehyde in hand, the final step is the formation of the primary amine. This is achieved by condensing the aldehyde with an ammonia source to form an imine in situ, which is then immediately reduced.

Reaction Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the aldehyde before imine formation and is tolerant of the slightly acidic conditions that favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.[4][5]

Experimental Protocol: Reductive Amination of 2-Bromothiazole-5-carbaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromothiazole-5-carbaldehyde[3] in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Source: Add an ammonia source. A solution of ammonia in methanol (7N) or ammonium acetate are common choices.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride in portions, monitoring for gas evolution. The reaction is typically stirred at room temperature overnight.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by silica gel chromatography or by conversion to its hydrochloride salt for easier handling and purification.[6]

Caption: Workflow for the Reductive Amination Strategy.

Pathway 2: The Halide Displacement Strategy

This pathway involves the synthesis of a reactive 5-(halomethyl)thiazole intermediate, which then undergoes nucleophilic substitution with an amine source. This route often begins with the synthesis of a thiazole ring bearing a carboxylic acid ester at the 5-position.

Step 2A: Synthesis of Ethyl 2-bromothiazole-5-carboxylate

This intermediate is typically synthesized from ethyl 2-aminothiazole-5-carboxylate. The process involves a Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.[7]

-

Hantzsch Synthesis: Reaction of an α-haloketone (or equivalent) with a thioamide. For this target, reacting thiourea with ethyl bromopyruvate would yield the 2-aminothiazole core.

-

Sandmeyer Reaction: The 2-amino group is converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., HBr/H₂SO₄). This unstable intermediate is then treated with a copper(I) bromide catalyst to install the bromine atom, displacing nitrogen gas.[7]

Step 2B: Reduction to 2-Bromo-5-(hydroxymethyl)thiazole

The ester functionality is reduced to a primary alcohol.

Reaction Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. The choice depends on scale and compatibility with other functional groups. LiAlH₄ is powerful but requires strictly anhydrous conditions and a careful quench.

Experimental Protocol: Ester Reduction

-

Reaction Setup: Dissolve ethyl 2-bromothiazole-5-carboxylate in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere.

-

Reduction: Cool the solution to 0°C or -78°C. Slowly add a solution of LiAlH₄ or DIBAL-H.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction cautiously. For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard.

-

Purification: After filtration to remove aluminum salts, the filtrate is dried and concentrated to yield 2-bromo-5-(hydroxymethyl)thiazole, which can often be used without further purification.[8]

Step 2C: Conversion of Alcohol to 2-Bromo-5-(chloromethyl)thiazole

The primary alcohol is converted to a more reactive leaving group, typically a chloride or bromide.

Reaction Rationale: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are standard for this conversion. Thionyl chloride is often convenient as the byproducts (SO₂ and HCl) are gaseous.

Step 2D: Introduction of the Amine Group

The final step involves displacement of the halide. Two common methods are direct amination and the Gabriel synthesis.

-

Direct Amination: Involves treating the halide with a large excess of ammonia. This method can suffer from over-alkylation, leading to secondary and tertiary amine byproducts.

-

Gabriel Synthesis: A more controlled method. The halide is first reacted with potassium phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine hydrate, to release the desired primary amine, avoiding over-alkylation.

Experimental Protocol: Gabriel Synthesis

-

Phthalimide Alkylation: Dissolve 2-bromo-5-(chloromethyl)thiazole and potassium phthalimide in a polar aprotic solvent like DMF and heat the mixture (e.g., 60-80°C) until the starting material is consumed.

-

Hydrazinolysis: Cool the reaction mixture, add ethanol, and then add hydrazine hydrate. Reflux the mixture, which will cause the phthalhydrazide byproduct to precipitate.

-

Isolation: After cooling, filter off the precipitate. The filtrate is typically acidified, washed with an organic solvent to remove non-basic impurities, and then basified to liberate the free amine.

-

Purification: Extract the amine into an organic solvent, dry, and concentrate. The product can be purified by chromatography or crystallization of a salt.

Comparison of Synthetic Strategies

| Strategy | Key Intermediate | Number of Steps (from simple precursors) | Advantages | Disadvantages |

| Reductive Amination | 2-Bromothiazole-5-carbaldehyde | 2-3 | High yield, high purity, operational simplicity, convergent. | Requires synthesis of the aldehyde, which can be sensitive. |

| Halide Displacement | 2-Bromo-5-(halomethyl)thiazole | 4-5 | Utilizes well-established, robust reactions. | Longer synthetic sequence, potential for over-alkylation in direct amination. |

Conclusion

The synthesis of (2-Bromothiazol-5-yl)methanamine can be approached through several reliable pathways. For laboratory-scale synthesis and rapid analog generation, the reductive amination of 2-bromothiazole-5-carbaldehyde stands out as the most efficient and direct method. Its convergence and the mild conditions of the final step make it highly attractive. The halide displacement route, while longer, is built upon fundamental and scalable reactions, making it a viable alternative, particularly if the ester or alcohol intermediates are readily available. The choice of strategy will ultimately depend on the starting material availability, required scale, and the specific expertise of the research team. This guide provides the foundational knowledge for scientists to make informed decisions and execute these syntheses with confidence and precision.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Kharkiv University Bulletin. Chemical Series. (2022, October 12). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.

-

National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Retrieved from [Link]].pdf

-

Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-thiazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

Sources

- 1. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]

- 3. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 1001413-46-2|(2-Bromothiazol-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. guidechem.com [guidechem.com]

- 8. 2-Bromo-5-(hydroxymethyl)thiazole | [frontierspecialtychemicals.com]

An In-Depth Technical Guide to (2-Bromothiazol-5-yl)methanamine: A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of (2-Bromothiazol-5-yl)methanamine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its significant applications in the synthesis of pharmacologically active compounds. This document is intended to serve as a practical resource, offering not just theoretical knowledge but also actionable insights and experimental context.

Core Molecular Attributes of (2-Bromothiazol-5-yl)methanamine

(2-Bromothiazol-5-yl)methanamine is a bifunctional molecule featuring a reactive bromine atom on a thiazole ring and a primary aminomethyl group. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures with potential therapeutic applications.

The fundamental properties of (2-Bromothiazol-5-yl)methanamine are summarized in the table below. It is important to note that this compound is often supplied and used as its hydrochloride salt to improve stability and handling.

| Property | (2-Bromothiazol-5-yl)methanamine | (2-Bromothiazol-5-yl)methanamine hydrochloride |

| CAS Number | 131748-92-0[1] | 1001413-46-2[2] |

| Molecular Formula | C₄H₅BrN₂S[1] | C₄H₆BrClN₂S[2] |

| Molecular Weight | 193.06 g/mol | 229.53 g/mol [2] |

| Appearance | Solid (typical) | Solid (typical) |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place[1] | Inert atmosphere, 2-8°C[2] |

| SMILES | NCC1=CN=C(Br)S1[1] | NCC1=CN=C(Br)S1.[H]Cl[2] |

Synthesis and Chemical Reactivity: A Scientist's Perspective

The synthesis of (2-Bromothiazol-5-yl)methanamine is not explicitly detailed in readily available literature, however, its synthesis can be inferred from established methods for preparing substituted 2-aminothiazoles. A common and logical synthetic route would involve the Hantzsch thiazole synthesis, followed by functional group interconversion.

A plausible synthetic workflow is outlined below. The rationale behind this proposed pathway is to first construct the core 2-aminothiazole ring and then introduce the required functional groups.

Caption: Proposed synthetic workflow for (2-Bromothiazol-5-yl)methanamine.

The reactivity of (2-Bromothiazol-5-yl)methanamine is dominated by its two primary functional groups:

-

The 2-Bromo Group: This bromine atom is susceptible to displacement by nucleophiles and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the thiazole ring. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the bromine atom in these transformations.

-

The Aminomethyl Group: The primary amine is a versatile nucleophile that can readily undergo acylation, alkylation, and reductive amination to form a diverse array of derivatives. This functionality is crucial for linking the thiazole core to other molecular fragments, a common strategy in drug design to modulate solubility, cell permeability, and target binding.

Applications in Drug Development: Leveraging the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] Its prevalence stems from its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, as well as its favorable pharmacokinetic properties. Derivatives of 2-aminothiazoles have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]

(2-Bromothiazol-5-yl)methanamine serves as a key starting material for the synthesis of more complex molecules that retain the desirable features of the 2-aminothiazole core while allowing for diversification at two key positions.

3.1. Anticancer Agents

The 2-aminothiazole scaffold is a core component of several approved and investigational anticancer drugs. For instance, Dasatinib, a potent tyrosine kinase inhibitor, features a 2-aminothiazole moiety. The synthesis of analogs of such drugs often relies on intermediates like (2-Bromothiazol-5-yl)methanamine to explore structure-activity relationships (SAR).

3.2. Antimicrobial Agents

Derivatives of 2-aminothiazoles have shown significant activity against a range of bacterial and fungal pathogens.[4] The ability to readily modify both the 2- and 5-positions of the thiazole ring using (2-Bromothiazol-5-yl)methanamine allows for the systematic optimization of antimicrobial potency and spectrum.

3.3. Anti-inflammatory and Other Therapeutic Areas

The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, including the development of anti-inflammatory agents. The ease of derivatization of (2-Bromothiazol-5-yl)methanamine makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in various disease models.

Experimental Protocols: A Practical Guide

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for compounds like (2-Bromothiazol-5-yl)methanamine. This protocol is adapted from established procedures for similar 2-bromothiazole derivatives and is provided for illustrative purposes.[2]

Protocol: Suzuki-Miyaura Coupling of a 2-Bromothiazole Derivative

Objective: To couple an arylboronic acid to the 2-position of the thiazole ring.

Materials:

-

(2-Bromothiazol-5-yl)methanamine derivative (e.g., with a protected amine) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or microwave vial, add the (2-Bromothiazol-5-yl)methanamine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (5 mol%), and the base (2.0 mmol).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen.

-

Add the anhydrous solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the purified product with the expected data for the target molecule. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will confirm the successful synthesis.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

(2-Bromothiazol-5-yl)methanamine is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a reactive bromine atom and a primary aminomethyl group on a biologically relevant 2-aminothiazole scaffold provides a powerful platform for the synthesis of a wide range of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug discovery and development efforts.

References

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of -. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

-

Lead Sciences. (n.d.). (2-Bromothiazol-5-yl)methanamine. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

Solubility Profile of (2-Bromothiazol-5-yl)methanamine: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract: (2-Bromothiazol-5-yl)methanamine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility characteristics in various organic solvents are paramount for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the compound's solubility, beginning with its fundamental physicochemical properties. It offers a predictive framework for solubility based on intermolecular forces and culminates in a robust, step-by-step experimental protocol for accurate quantitative determination. This document is intended to equip researchers, chemists, and formulation scientists with the theoretical knowledge and practical tools necessary to effectively work with this versatile intermediate.

Physicochemical Characterization: The Foundation of Solubility

Understanding the inherent properties of (2-Bromothiazol-5-yl)methanamine is the first step in predicting its behavior in solution. The molecule's structure dictates its polarity, capacity for hydrogen bonding, and overall molecular interactions, which are the primary drivers of solubility.

The structure consists of a polar thiazole ring containing nitrogen and sulfur heteroatoms, a bromine substituent which adds to the molecular weight and polarizability, and a primary aminomethyl group (-CH₂NH₂) which is a key site for hydrogen bonding.

Table 1: Key Physicochemical Properties of (2-Bromothiazol-5-yl)methanamine

| Property | Value | Source |

| CAS Number | 131748-92-0 | [1][2] |

| Molecular Formula | C₄H₅BrN₂S | [1][2] |

| Molecular Weight | 193.06 g/mol | [1] |

| Appearance | Solid (Typical) | [3] |

| Hydrogen Bond Donors | 2 (from -NH₂) | - |

| Hydrogen Bond Acceptors | 2 (from thiazole N and S) | - |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][2] |

These properties suggest a molecule with significant polar characteristics and the ability to engage in multiple types of intermolecular interactions, which will be explored in the following section.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a strong framework for predicting solubility. We can classify solvents into three main categories—polar protic, polar aprotic, and nonpolar—and anticipate the solubility of (2-Bromothiazol-5-yl)methanamine based on the potential for favorable solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the primary amine group (-NH₂) on (2-Bromothiazol-5-yl)methanamine, strong hydrogen bonding interactions are expected with these solvents. Therefore, high solubility is predicted in polar protic solvents like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. The polar thiazole ring and the C-Br bond will facilitate strong dipole-dipole interactions. The amine group can still donate hydrogen bonds to acceptor sites on the solvent (e.g., the oxygen in DMSO). Consequently, good to moderate solubility is predicted .

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The significant polarity and hydrogen bonding capability of (2-Bromothiazol-5-yl)methanamine are mismatched with the nonpolar nature of these solvents. As a result, low to negligible solubility is predicted .

The following diagram illustrates the key intermolecular forces at play.

Caption: Predicted intermolecular interactions driving solubility.

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for accurate data. The isothermal shake-flask method is a gold-standard technique for measuring the solubility of a solid in a solvent. This protocol ensures that equilibrium is reached and provides a reliable quantitative result.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

(2-Bromothiazol-5-yl)methanamine

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount (e.g., 10 mg) of (2-Bromothiazol-5-yl)methanamine and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (in which it is freely soluble, like methanol) to create a stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

-

HPLC Method Development & Calibration:

-

Develop an HPLC method capable of resolving the analyte from any solvent peaks. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration. Ensure the curve has an R² value > 0.99 for linearity.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid (2-Bromothiazol-5-yl)methanamine to a series of vials (e.g., add ~20 mg to each vial). The key is to ensure solid material remains after equilibrium is reached.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the minimum time to equilibrium.

-

-

Sample Processing and Analysis:

-

After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first few drops to prime the filter.

-

Filter the remaining solution into a clean HPLC vial.

-

Perform an immediate, accurate dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Workflow Visualization

Caption: Experimental workflow for the shake-flask solubility method.

Data Calculation and Reporting

The final solubility is calculated by taking the concentration obtained from the HPLC analysis and accounting for the dilution factor.

Equation: Solubility (mg/mL) = C_hplc × DF

Where:

-

C_hplc is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

-

DF is the dilution factor (e.g., if 100 µL of filtrate was diluted to 10 mL, DF = 10 / 0.1 = 100).

Results should be reported in a clear, tabular format, specifying the solvent and the temperature at which the measurement was conducted.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Safety and Handling Considerations

(2-Bromothiazol-5-yl)methanamine and its hydrochloride salt are classified as hazardous substances.[1][4]

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin irritation and serious eye damage.[1][4]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Avoid breathing dust or vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as recommended by the supplier.[1][2][3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

The solubility of (2-Bromothiazol-5-yl)methanamine is governed by its polar nature and its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For drug discovery and development applications requiring precise data, the isothermal shake-flask method coupled with HPLC analysis provides a reliable and accurate means of quantification. By combining theoretical understanding with rigorous experimental practice, researchers can effectively manage the solubility challenges associated with this important chemical intermediate, paving the way for more efficient synthesis and formulation.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Athabasca University. Solubility of Organic Compounds. Available at: [Link]

-

Lead Sciences. (2-Bromothiazol-5-yl)methanamine hydrochloride. Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

-

KEIMFARBEN GMBH. Safety data sheet. Available at: [Link]

-

SALTISE, McGill University. Organic Chemistry: Introduction to Solubility. Available at: [Link]

-

MBL Life Science. Safety Data Sheet. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Lead Sciences. (2-Bromothiazol-5-yl)methanamine. Available at: [Link]

Sources

- 1. 131748-92-0|(2-Bromothiazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. (2-Bromothiazol-5-yl)methanamine - Lead Sciences [lead-sciences.com]

- 3. (5-Bromothiazol-2-yl)methanamine hydrochloride | 1414958-88-5 [sigmaaldrich.com]

- 4. 1414958-88-5|(5-Bromothiazol-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. mblbio.com [mblbio.com]

An In-depth Technical Guide to the Safe Handling of (2-Bromothiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromothiazol-5-yl)methanamine and its derivatives are pivotal intermediates in the synthesis of novel pharmaceutical compounds. As with any reactive chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with (2-Bromothiazol-5-yl)methanamine, drawing upon available safety data for the compound and its structural analogs.

Introduction: The Significance of (2-Bromothiazol-5-yl)methanamine in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The introduction of a bromomethyl group at the 5-position of the 2-bromothiazole core provides a versatile handle for further chemical modifications, making (2-Bromothiazol-5-yl)methanamine a valuable building block in drug discovery. Its structural motifs are explored for their potential in developing novel therapeutics targeting a range of diseases. The inherent reactivity of the brominated thiazole and the primary amine functionality, however, necessitates a detailed and cautious approach to its handling and use in a laboratory setting. This guide aims to provide the necessary framework for its safe utilization.

Physicochemical and Hazard Profile

A foundational aspect of safe chemical handling is a clear understanding of the substance's intrinsic properties and associated hazards.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | (2-Bromothiazol-5-yl)methanamine | N/A |

| CAS Number | 131748-92-0 | [1][2][3] |

| Molecular Formula | C4H5BrN2S | [1][2][3] |

| Molecular Weight | 193.06 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or liquid | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1][2] |

Hazard Identification and GHS Classification

While a comprehensive Safety Data Sheet (SDS) for (2-Bromothiazol-5-yl)methanamine is not widely available, data from suppliers provides the following GHS hazard classification. It is crucial to treat this compound with the indicated level of caution.

Signal Word: Danger[2]

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

GHS08: Health Hazard

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Risk Assessment and Mitigation: A Proactive Approach

A thorough risk assessment is the cornerstone of laboratory safety. The following workflow should be adopted before commencing any work with (2-Bromothiazol-5-yl)methanamine.

Caption: A logical workflow for risk assessment before handling (2-Bromothiazol-5-yl)methanamine.

Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risk.

Engineering Controls

All manipulations of (2-Bromothiazol-5-yl)methanamine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. The fume hood sash should be kept at the lowest practical height.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

Caption: Essential Personal Protective Equipment for handling (2-Bromothiazol-5-yl)methanamine.

Handling and Storage Protocol

-

Receiving and Unpacking:

-

Visually inspect the package for any signs of damage or leaks before opening.

-

Open the package in a fume hood.

-

Verify the label and integrity of the primary container.

-

-

Weighing and Transfer:

-

Perform all weighing and transfers within a fume hood.

-

Use disposable weighing boats and spatulas to avoid cross-contamination.

-

Close the container tightly immediately after use.

-

-

Storage:

-

Waste Disposal:

-

Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Do not dispose of this chemical down the drain.

-

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

| Exposure Scenario | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Synthesis and Reactivity Considerations

The reactivity of (2-Bromothiazol-5-yl)methanamine is dictated by the nucleophilic primary amine and the electrophilic carbon atom attached to the bromine on the thiazole ring. It is expected to be incompatible with strong oxidizing agents and strong acids. Reactions should be planned and executed with a clear understanding of these reactive sites to avoid uncontrolled reactions.

Conclusion: A Culture of Safety

(2-Bromothiazol-5-yl)methanamine is a valuable tool in the arsenal of medicinal chemists. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparedness, and strict adherence to established protocols. By implementing the guidelines outlined in this document, researchers can mitigate risks and safely harness the synthetic potential of this important building block.

References

-

(2-Bromothiazol-5-yl)methanamine. Lead Sciences. [Link]

Sources

- 1. (2-Bromothiazol-5-yl)methanamine - Lead Sciences [lead-sciences.com]

- 2. 131748-92-0|(2-Bromothiazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. (2-Bromothiazol-5-yl)methanamine 98% 131748-92-0 | Chempure [chempure.in]

- 4. fishersci.com [fishersci.com]

- 5. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (2-Bromothiazol-5-yl)methanamine hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and its significant applications, particularly in the development of targeted therapeutics. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their research endeavors.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its ability to engage in key hydrogen bonding interactions with biological targets, such as the hinge region of kinase ATP-binding sites.[3] This has rendered the 2-aminothiazole scaffold a "privileged structure" in the design of potent and selective inhibitors for a variety of enzymes.[3] (2-Bromothiazol-5-yl)methanamine hydrochloride serves as a strategically functionalized synthon, offering multiple reaction sites for the construction of complex molecular libraries.

Physicochemical and Spectroscopic Properties

(2-Bromothiazol-5-yl)methanamine hydrochloride is a solid at room temperature, typically supplied with a purity of 95% or higher.[4][5] For optimal stability, it should be stored in an inert atmosphere at 2-8°C.[1][6]

| Property | Value | Source(s) |

| CAS Number | 1001413-46-2 | [1] |

| Molecular Formula | C4H6BrClN2S | [1][4] |

| Molecular Weight | 229.53 g/mol | [1] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [1][4] |

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton, a singlet for the methylene protons (CH2), and a broad singlet for the amine protons (NH2), which may exchange with D2O. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and the thiazole ring. For the related compound 2-bromothiazole, signals are observed around 7.6 ppm and 7.3 ppm.[4]

-

¹³C NMR: The carbon NMR would display four distinct signals corresponding to the two carbons of the thiazole ring, the methylene carbon, and the carbon bearing the bromine atom.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for (2-Bromothiazol-5-yl)methanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-(chloromethyl)thiazole

-

To a stirred solution of thiourea in ethanol, add 1,3-dichloroacetone dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Causality: The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring from a thioamide and an α-haloketone.[7]

Step 2: Sandmeyer-type Reaction to 2-Bromo-5-(chloromethyl)thiazole

-

Dissolve 2-amino-5-(chloromethyl)thiazole in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

To the resulting diazonium salt solution, add a solution of copper(I) bromide in hydrobromic acid.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a bromine.

Step 3: Nucleophilic Substitution to 2-Bromo-5-(azidomethyl)thiazole

-

Dissolve 2-bromo-5-(chloromethyl)thiazole in a polar aprotic solvent such as DMF.

-

Add sodium azide and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-